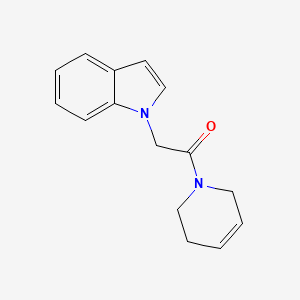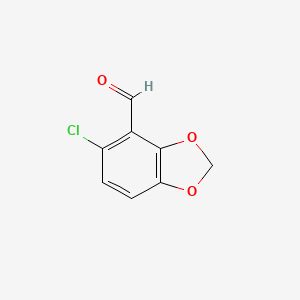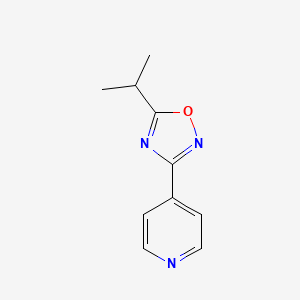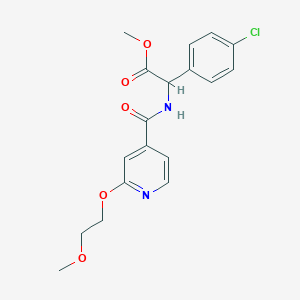![molecular formula C42H36O8P2Ru B2516377 Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) CAS No. 373650-12-5](/img/structure/B2516377.png)
Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ru(OAc)2(BINAP) is a chiral phosphine ligand used for enantioselective synthesis with high yield and high enantioselective results . It is also known as Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) .
Molecular Structure Analysis
The empirical formula of ®-Ru(OAc)2(BINAP) is C48H38O4P2Ru, and its molecular weight is 841.83 . The SMILES string representation of the molecule isCC(=O)O[Ru]OC(C)=O.c1ccc(cc1)P(c2ccccc2)c3ccc4ccccc4c3-c5c(ccc6ccccc56)P(c7ccccc7)c8ccccc8 . Chemical Reactions Analysis
®-Ru(OAc)2(BINAP) may be used as a catalyst for the asymmetric hydrogenation of 1,1’-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid .Physical and Chemical Properties Analysis
®-Ru(OAc)2(BINAP) is a powder with a brownish color . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Catalytic Asymmetric Hydrogenation
Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) and related compounds are widely used in the catalytic asymmetric hydrogenation of ketones. Ruthenium complexes with diphosphine ligands, including variations of this compound, have been shown to form highly active and enantioselective catalysts for the hydrogenation of a wide range of aryl and heteroaryl ketones, often achieving high enantioselectivities (Doherty et al., 2007), (James et al., 1975).
Interaction with DNA and Biological Potential
Some ruthenium complexes, including those with diphosphine ligands, have been studied for their interaction with DNA and their potential biological effects against tumor cell lines and bacteria such as Mycobacterium tuberculosis. These studies have shown that these complexes can bind to DNA primarily through non-covalent interactions and demonstrate promising IC50 values against various human carcinoma cell lines (Legna Colina-Vegas et al., 2016).
In Vitro Cytotoxicity and In Vivo Toxicity Evaluation
Ruthenium(II) complexes containing diphosphine ligands have been evaluated for their cytotoxicity against different cancer cell lines and their toxicity in vivo using models like zebrafish. These studies provide insights into the potential therapeutic applications of these complexes, particularly in the treatment of cancers (Vivianne S. Velozo-Sá et al., 2019).
Synthesis and Molecular Modeling Studies
Synthesis and molecular modeling studies of diphosphane ligands related to Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) have been conducted to understand their structure and properties better. These studies are crucial in designing more efficient catalysts for asymmetric hydrogenation reactions (Sébastien Duprat de Paule et al., 2003).
Catalysis of Allylic Substitution Reactions
The compound and its related diphosphine ligands have also been used in palladium-catalyzed asymmetric allylic substitution reactions. Such catalysts have been shown to exhibit high enantioselectivity, an important aspect in the synthesis of chiral molecules (Urs. Burckhardt et al., 1997).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The compound Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) is known to interact with various enzymes and biomolecules. It can catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid . The nature of these interactions is primarily catalytic, facilitating the conversion of one molecule into another.
Molecular Mechanism
At the molecular level, Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) exerts its effects through binding interactions with biomolecules and facilitating their conversion into different forms. For example, it can catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid . This involves the addition of hydrogen atoms to the acrylic acid molecule, a process facilitated by the ruthenium(II) complex.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) can be achieved through a two-step process. The first step involves the synthesis of the ligand, followed by the coordination of the ligand with ruthenium(II) acetate.", "Starting Materials": [ "4,4'-BI-1,3-benzodioxole", "Diphenylphosphine", "Ruthenium(II) acetate", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of the ligand", "a. Dissolve 4,4'-BI-1,3-benzodioxole (1.0 g) and Diphenylphosphine (2.0 g) in ethanol (50 mL) and stir for 24 hours at room temperature.", "b. Filter the resulting solution and wash the solid with ethanol.", "c. Dry the solid under vacuum to obtain the ligand as a white powder.", "Step 2: Coordination of the ligand with ruthenium(II) acetate", "a. Dissolve the ligand (0.5 g) and Ruthenium(II) acetate (0.5 g) in acetic acid (20 mL) and stir for 24 hours at room temperature.", "b. Filter the resulting solution and wash the solid with acetic acid.", "c. Dry the solid under vacuum to obtain Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) as a yellow powder." ] } | |
Numéro CAS |
373650-12-5 |
Formule moléculaire |
C42H36O8P2Ru |
Poids moléculaire |
831.7 g/mol |
Nom IUPAC |
acetic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4); |
Clé InChI |
OISNHBFITMBIMI-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
SMILES canonique |
CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)

![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)
![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)
![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)



![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)
